N-methyl-N-(trimethylsilyl)trifluoroacetamide

GC-MS Derivatization Analytical Method Development Chromatographic Resolution

When GC-MS analysts encounter peak obscuration from derivatization byproducts in low-boiling compound analysis, MSTFA provides a targeted resolution. Its superior volatility and early-eluting N-methyltrifluoroacetamide byproduct minimize chromatographic interference. • 10× higher metabolite response coefficient vs. BSTFA in metabolomics workflows • Microwave-accelerated 1-min derivatization achieves sensitivity equivalent to >30-min thermal methods • TMSOTf-compatible: byproduct does not inhibit catalytic cycles, enabling one-pot synthesis • Ideal for low-boiling analytes, steroid profiling, and environmental contaminant GC-MS

Molecular Formula C6H12F3NOSi
Molecular Weight 199.25 g/mol
CAS No. 24589-78-4
Cat. No. B030819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(trimethylsilyl)trifluoroacetamide
CAS24589-78-4
Synonyms2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide;  MSTFA;  N-Methyl-N-trimethylsilyltrifluoracetamide;  NSC 339701; 
Molecular FormulaC6H12F3NOSi
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCN(C(=O)C(F)(F)F)[Si](C)(C)C
InChIInChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3
InChIKeyMSPCIZMDDUQPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSTFA: GC-MS Derivatization Overview


N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), CAS 24589-78-4, is a trimethylsilyl (TMS) amide reagent primarily employed for the derivatization of polar compounds to enhance volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis [1]. As a member of the silyl amide class, it shares core reactivity with other TMS donors such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MSTFA is distinguished by its high volatility and the favorable chromatographic properties of its reaction byproduct, N-methyltrifluoroacetamide, which elutes early in GC analysis [1]. This baseline overview establishes the compound's functional class and foundational characteristics against which specific performance differentiations are evaluated.

MSTFA Substitution: Key Performance Gaps


Despite sharing a common silylating mechanism, the interchange of MSTFA with other TMS amides such as BSTFA or BSA cannot be performed without significant methodological impact. Critical differences exist in reagent and byproduct volatility, which directly affect chromatographic resolution and the potential for peak obscuration in GC-MS analysis [1]. Furthermore, comparative studies reveal that the specific byproduct of MSTFA, N-methyltrifluoroacetamide, does not inhibit certain catalytic processes, a behavior not observed with the byproducts of BSA and BSTFA [2]. In complex metabolomics applications, MSTFA and BSTFA exhibit divergent derivatization coverage and response coefficients for key metabolic intermediates [3]. These performance gaps necessitate a quantified, evidence-based selection process, as detailed in the following quantitative evidence guide.

MSTFA Quantitative Evidence Guide


Superior Volatility vs. BSTFA and BSA

MSTFA is documented as the most volatile trimethylsilyl amide available, exhibiting higher volatility than both BSTFA and BSA [1]. This intrinsic property, combined with the high volatility and short GC retention time of its reaction byproduct, N-methyltrifluoroacetamide, ensures that both the reagent and its byproduct typically elute with the solvent front [1]. In contrast, BSTFA and its byproducts have longer retention times, increasing the risk of peak overlap and obscuration of target analyte derivatives, particularly for low-boiling compounds [1].

GC-MS Derivatization Analytical Method Development Chromatographic Resolution

Enhanced RRFs with Microwave Derivatization

In a systematic evaluation of microwave-accelerated derivatization (MAD) for steroids, MSTFA was found to derivatize best with the microwave, as demonstrated by enhanced relative response factors (RRFs) [1]. In direct comparison, BSTFA with TMCS (1% trimethylchlorosilane) did not couple as well under the same microwave conditions, showing less improvement in RRF values [1]. The study noted that rapid 1-minute microwave reactions with MSTFA yielded comparable RRFs to traditional thermal heating methods requiring over 30 minutes [1].

Steroid Analysis High-Throughput Derivatization Microwave-Assisted Synthesis

Catalytic Inhibition Avoidance in Acetalization

In the TMSOTf-catalyzed synthesis of cyclic acetals, MSTFA was identified as a highly effective TMS source. A key differentiator is that the application of MSTFA avoided the inhibition of catalytic acetalization caused by the byproduct 2,2,2-trifluoro-N-methylacetamide [1]. In contrast, the use of other silylating reagents such as BSA and BSTFA resulted in byproducts that inhibited the catalytic cycle, thereby reducing reaction efficiency and yield [1].

Organic Synthesis Cyclic Acetal Synthesis Catalysis

Superior Metabolomics Derivatization Performance

A direct comparison of MSTFA and BSTFA for the derivatization of 42 key intermediary metabolites (organic acids, phosphate derivatives, monosaccharides, amino acids) from the central carbon metabolism revealed significant performance differences [1]. The experimental results unequivocally showed that MSTFA met all mandatory criteria for this application. Notably, the optimized response coefficient for the entire set of MSTFA derivatives had a median value greater than that obtained with BSTFA by one order of magnitude [1].

Metabolomics Central Carbon Metabolism GC-MS Profiling

Higher Precision with On-Line Derivatization

An optimized workflow for on-line derivatization using MSTFA was compared against traditional off-line protocols. The direct comparison demonstrated that the on-line method was fit for purpose and significantly improved repeatability, with a measured median relative standard deviation (RSD) of 11%, compared to 17% for the same method performed off-line [1]. The final optimized parameters for the MSTFA derivatization step were 80 µL of reagent for 30 min at 30 °C, followed by a 4-hour equilibration time [1].

Automated Sample Preparation Metabolomics Method Robustness

MSTFA: Optimal Application Scenarios


High-Resolution GC-MS for Volatile Analytes

Procurement of MSTFA is indicated when the analytical target includes low-boiling compounds or complex mixtures where chromatographic resolution is paramount. The evidence of MSTFA's superior volatility and the early elution of its byproduct N-methyltrifluoroacetamide minimizes the risk of peak obscuration, a common failure mode when using less volatile alternatives like BSTFA or BSA [1]. This makes MSTFA the reagent of choice for accurate quantification of small polar molecules, metabolites, and environmental contaminants in GC-MS workflows [1].

Microwave Derivatization for High-Throughput Profiling

Laboratories aiming to increase sample throughput through microwave-accelerated derivatization should prioritize MSTFA. Quantitative evidence shows that MSTFA exhibits enhanced relative response factors (RRFs) under microwave conditions compared to BSTFA+TMCS, enabling rapid 1-minute reactions that achieve sensitivity comparable to >30-minute thermal methods [1]. This is particularly valuable for steroid analysis in clinical, doping control, or endocrinology research settings where time and sensitivity are critical [1].

TMSOTf-Catalyzed Cyclic Acetal Synthesis

For organic synthesis groups employing TMSOTf catalysis, MSTFA is the recommended TMS source. The evidence demonstrates that, unlike BSA and BSTFA, the byproduct of MSTFA does not inhibit the catalytic cycle, allowing for smooth acetalization reactions [1]. This unique property enables its use in one-pot procedures and eliminates the need for additional purification steps, thereby improving synthetic efficiency and yield [1].

Metabolomics for Central Carbon Metabolism

In metabolomics research, particularly when using affordable low-resolution GC-MS systems, MSTFA provides a quantifiable performance advantage over BSTFA. A direct head-to-head comparison revealed that MSTFA derivatization of 42 key metabolites achieved a median response coefficient one order of magnitude greater than BSTFA [1]. This heightened sensitivity is crucial for detecting low-abundance metabolites and ensuring broad pathway coverage, making MSTFA the rational procurement choice for central carbon metabolism studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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